molecular formula C13H23NO3 B063611 Tert-butyl 4-(allyloxy)piperidine-1-carboxylate CAS No. 163210-43-3

Tert-butyl 4-(allyloxy)piperidine-1-carboxylate

Cat. No.: B063611
CAS No.: 163210-43-3
M. Wt: 241.33 g/mol
InChI Key: WVZUBRRBXSQEPB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(allyloxy)piperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-(allyloxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C13_{13}H21_{21}NO3_3
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 1219827-56-1

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets involved in inflammatory processes and cell death pathways. Notably, it has been evaluated for its ability to modulate the NLRP3 inflammasome, which plays a crucial role in the regulation of inflammatory responses.

Key Mechanisms:

  • NLRP3 Inhibition : Recent studies have demonstrated that derivatives of piperidine compounds can inhibit NLRP3-dependent pyroptosis and IL-1β release in macrophages. This inhibition is critical in managing inflammatory diseases where IL-1β is a key cytokine involved in the inflammatory response .
  • Caspase Activation : The compound's ability to modulate caspase activity has implications for its role in apoptosis and pyroptosis, contributing to the understanding of how it can influence cell death pathways .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

  • Cell Lines Used : Human macrophage-like THP-1 cells were differentiated and stimulated with lipopolysaccharide (LPS) and ATP to promote NLRP3 expression.
  • Dosage and Treatment : Cells were treated with varying concentrations (0.1–50 µM) of the compound to assess its effects on pyroptosis and IL-1β release.

Results Summary

Concentration (µM)Pyroptosis Inhibition (%)IL-1β Release Inhibition (%)
1024.9 ± 6.319.4 ± 0.4
5029.1 ± 4.8Increased inhibition observed

These results indicate a concentration-dependent effect on both pyroptosis and IL-1β release, highlighting the compound's potential as an anti-inflammatory agent .

Study on Inflammasome Modulation

In a study focused on inflammasome modulation, this compound was tested alongside other benzo[d]imidazole derivatives. The findings revealed that while some derivatives exhibited significant inhibition of NLRP3 activity, this compound showed promising results as well, particularly in reducing IL-1β levels in stimulated macrophages .

Cytotoxicity Assessment

The cytotoxic effects were evaluated using an MTT assay after treatment with increasing concentrations for 72 hours. The results indicated that while some cytotoxicity was observed at higher concentrations, the compound retained significant anti-inflammatory activity at lower doses, making it a candidate for further development .

Properties

IUPAC Name

tert-butyl 4-prop-2-enoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-10-16-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h5,11H,1,6-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZUBRRBXSQEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621270
Record name tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163210-43-3
Record name 1,1-Dimethylethyl 4-(2-propen-1-yloxy)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163210-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of NaH (0.48 g, 11.9 mmol; 60% dispersion) in dry DMF (50 mL) at 0° C. was added a solution of 21-2 (2.0 g, 9.9 mmol) in DMF (15 mL). After 10 min, the cooling bath was removed, but then returned after another 10 min, followed by addition of allyl bromide (4.3 mL, 50 mmol). After 1.5 h, the reaction was quenched with 10% KHSO4 and then diluted with H2O (90 mL). The reaction mixture was extracted with EtOAc, the layers separated, and the EtOAc portion washed with H2O, 5% KHSO4, sat. NaHCO3 and brine, dried (MgSO4) and concentrated. Flash chromatography (silica, 20% EtOAc/hexanes) gave 21-3 as a yellowish oil. Rf 0.47 (silica, 20% EtOAc/hexanes).
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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